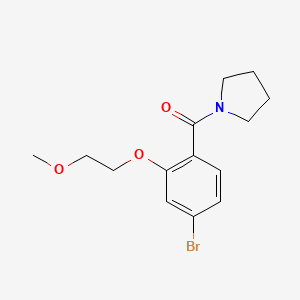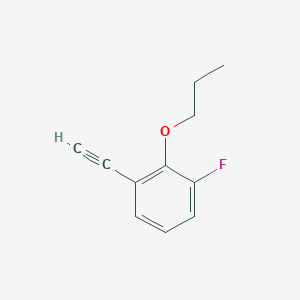
1-Fluoro-2-isobutoxy-3-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-isobutoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, an isobutoxy group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Fluoro-2-isobutoxy-3-vinylbenzene can be synthesized through a multi-step process involving the introduction of the fluoro, isobutoxy, and vinyl groups onto the benzene ring. One common method involves the following steps:
Fluorination: Introduction of the fluoro group onto the benzene ring using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Isobutoxylation: Introduction of the isobutoxy group through a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group.
Vinylation: Introduction of the vinyl group via a Heck reaction, where a vinyl halide reacts with the benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-2-isobutoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Halogenated Derivatives: Products with additional halogen atoms on the benzene ring.
Nitro Derivatives: Products with nitro groups attached to the benzene ring.
Oxidized Products: Quinones or other oxidized forms of the compound.
Reduced Products: Compounds with reduced vinyl groups or other functional groups.
Aplicaciones Científicas De Investigación
1-Fluoro-2-isobutoxy-3-vinylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-isobutoxy-3-vinylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The fluoro group can participate in electrophilic interactions with nucleophiles.
Nucleophilic Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.
Radical Reactions: The vinyl group can participate in radical reactions, leading to polymerization or other radical-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an isobutoxy group.
1-Fluoro-2-ethoxy-3-vinylbenzene: Similar structure with an ethoxy group instead of an isobutoxy group.
1-Fluoro-2-propoxy-3-vinylbenzene: Similar structure with a propoxy group instead of an isobutoxy group.
Uniqueness
1-Fluoro-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted derivatives
Propiedades
IUPAC Name |
1-ethenyl-3-fluoro-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-10-6-5-7-11(13)12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHPQNZCQGGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














